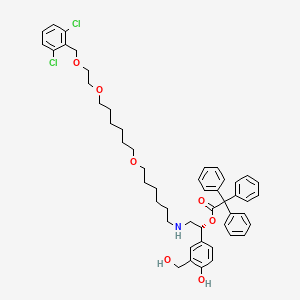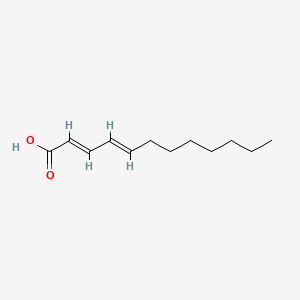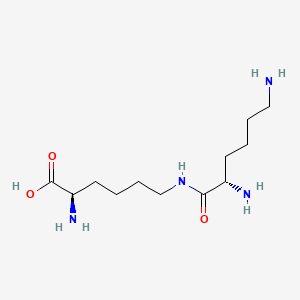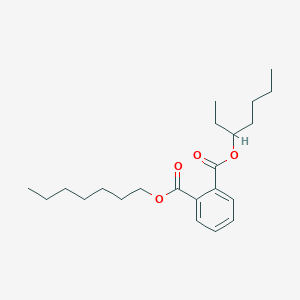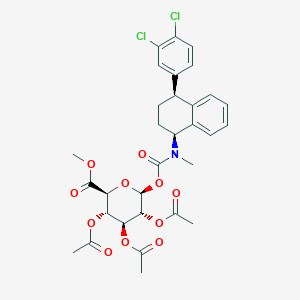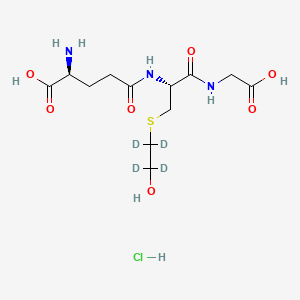
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride: is a labeled derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used primarily in biochemical research, particularly in studies involving proteomics and enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves the reaction of glutathione with 2-hydroxyethyl-d4 chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol form of the compound.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is widely used in scientific research for its unique properties:
Chemistry: Used as a reagent in various chemical reactions and studies involving thiol chemistry.
Biology: Employed in studies of enzymatic reactions, particularly those involving glutathione S-transferase.
Medicine: Investigated for its potential therapeutic applications, including antioxidant properties.
Industry: Utilized in the production of high-purity biochemical reagents
Mechanism of Action
The mechanism of action of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves its interaction with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates. This interaction is crucial for detoxification processes and the regulation of oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Hydroxyethyl)glutathione
- S-(2-Hydroxyethyl)glutathione-d4
- S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems .
Properties
Molecular Formula |
C12H22ClN3O7S |
|---|---|
Molecular Weight |
391.86 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H/t7-,8-;/m0./s1/i3D2,4D2; |
InChI Key |
QRFINCSKCRZION-MRMWEUCVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


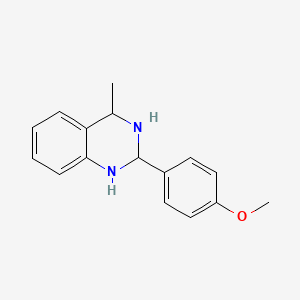
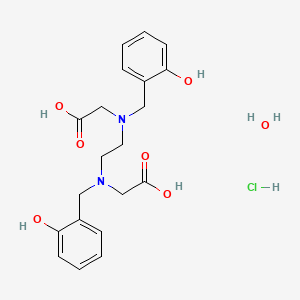
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
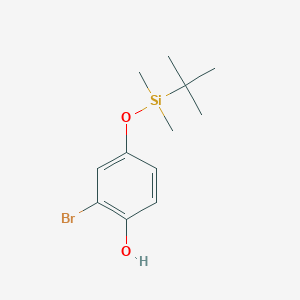
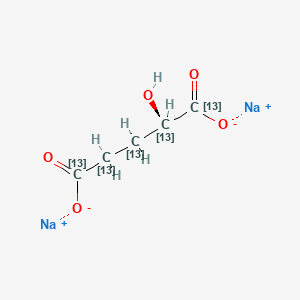
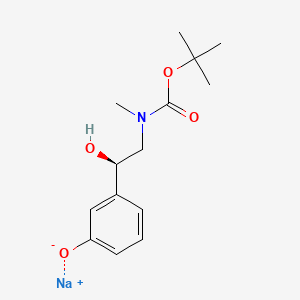
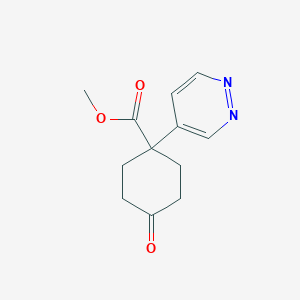
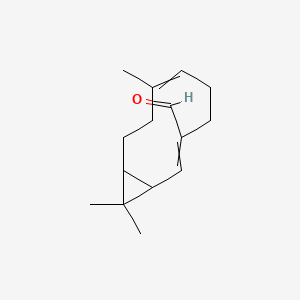
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
